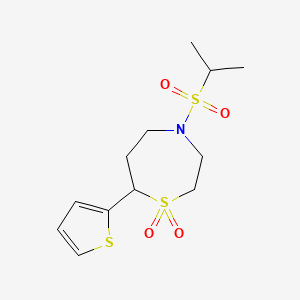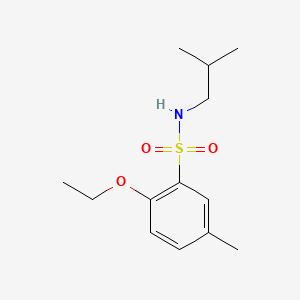
2-乙氧基-N-异丁基-5-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group, an isobutyl group, and a methyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.
科学研究应用
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
准备方法
The synthesis of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethoxy and isobutyl groups. One common synthetic route includes:
Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.
Substitution: The sulfonic acid group is then converted to a sulfonyl chloride using thionyl chloride.
Amidation: The sulfonyl chloride is reacted with isobutylamine to form the sulfonamide.
Alkylation: Finally, the ethoxy group is introduced via an alkylation reaction using ethyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反应分析
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The ethoxy and isobutyl groups can be substituted under specific conditions, such as nucleophilic substitution reactions using sodium ethoxide or other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfone derivatives, amines, and substituted benzenesulfonamides.
作用机制
The mechanism of action of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
相似化合物的比较
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis in bacteria.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
属性
IUPAC Name |
2-ethoxy-5-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-17-12-7-6-11(4)8-13(12)18(15,16)14-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGXUXGXZIKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2443224.png)
![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE](/img/structure/B2443225.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2443227.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)
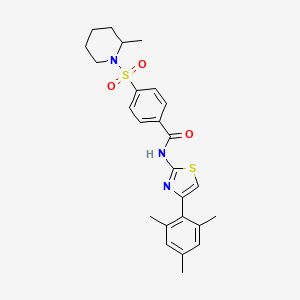
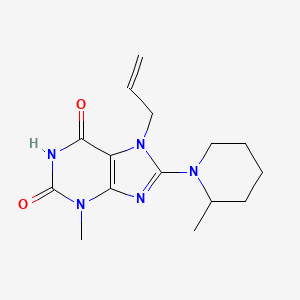
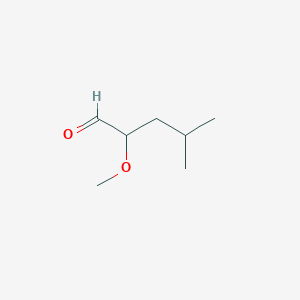
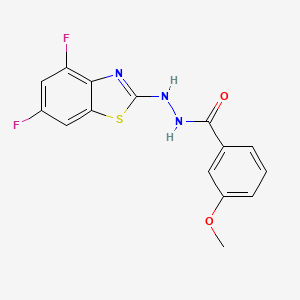
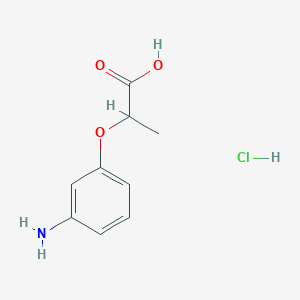
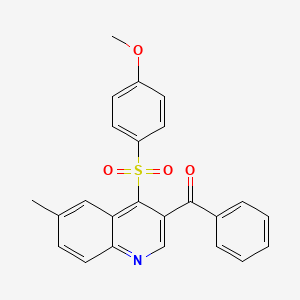
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2443239.png)
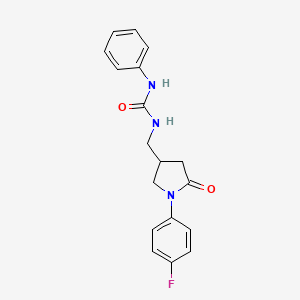
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)
